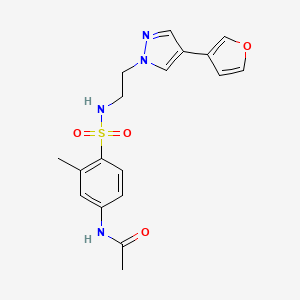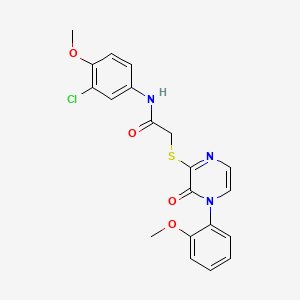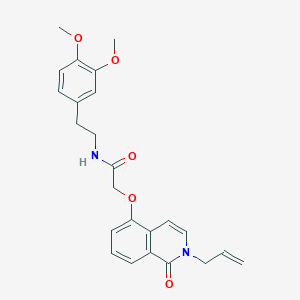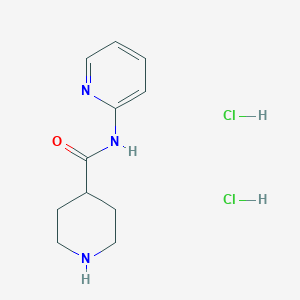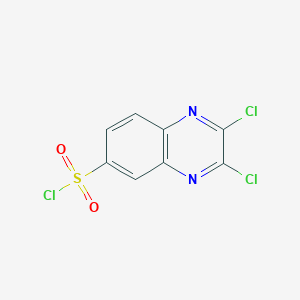
2,3-Dichloroquinoxaline-6-sulfonyl chloride
説明
2,3-Dichloroquinoxaline-6-sulfonyl chloride (DCQX) is a chemical compound that has garnered significant attention in neuroscience research for its capacity to block specific types of glutamate receptors . Glutamate, a prevalent excitatory neurotransmitter in the brain, plays a fundamental role in crucial physiological processes such as learning, memory, and synaptic plasticity .
Synthesis Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride can be synthesized by the reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivative with 1,3-binucleophiles . Additionally, it can be reacted with thioureas in 1,4-dioxane to yield 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines .Molecular Structure Analysis
The molecular formula of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is C8H3Cl3N2O2S . It has a molecular weight of 297.55 .Chemical Reactions Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride is a potent antagonist targeting the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype of glutamate receptors . It functions as a non-competitive antagonist of the AMPA receptor subtype, binding to a distinct site on the receptor, separate from the glutamate binding site . Consequently, it hinders the receptor from opening in response to glutamate binding .Physical And Chemical Properties Analysis
The melting point of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is 86-87 degrees Celsius .科学的研究の応用
Synthesis and Derivative Formation
2,3-Dichloroquinoxaline-6-sulfonyl chloride serves as a key intermediate in the synthesis of various chemical compounds. For instance, Festus and Craig (2021) described the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives using 2,3-dichloroquinoxaline-6-sulfonyl chloride. The derivatives were synthesized through reactions with different benzaldehydes or aromatic ketones, showcasing the compound's role in forming diverse chemical structures (Festus & Craig, 2021).
Antimicrobial Activity
The compound's derivatives have demonstrated potential in antimicrobial applications. Ammar et al. (2020) synthesized a series of sulfonylquinoxaline derivatives starting from 2,3-dichloroquinoxaline-6-sulfonyl chloride. These derivatives exhibited notable antimicrobial activity against various bacteria and fungi, highlighting the compound's relevance in developing new antimicrobial agents (Ammar et al., 2020).
Sulfonation and Chlorosulfonation
2,3-Dichloroquinoxaline-6-sulfonyl chloride also plays a role in sulfonation and chlorosulfonation reactions. Shishkina, Mamatyuk, and Fokin (1985) demonstrated the effective sulfonation and chlorosulfonation of 2,3-dichloro-1,4-naphthoquinone, illustrating the compound's utility in producing sulfonyl derivatives under specific conditions (Shishkina, Mamatyuk, & Fokin, 1985).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLILCJJQCJIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoxaline-6-sulfonyl chloride | |
CAS RN |
2149-05-5 | |
| Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
The synthesis of some quinoxalinesulfonyl derivatives is described. Two of the synthesized derivatives, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425288.png)
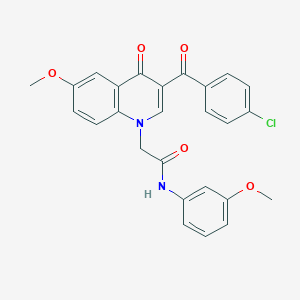
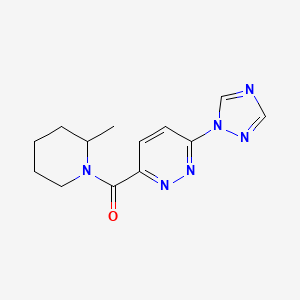
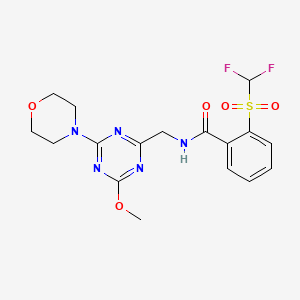
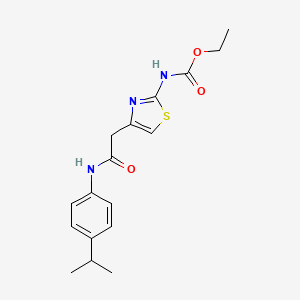
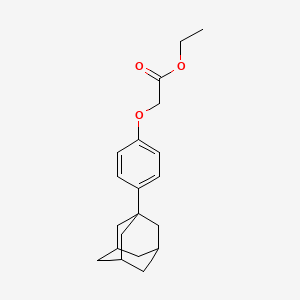
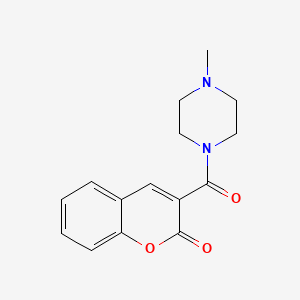
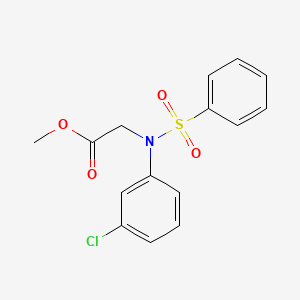
![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2425304.png)
